molecular formula C6H3F4NO3S B123187 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate CAS No. 147541-08-0

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate

Cat. No. B123187
CAS RN: 147541-08-0
M. Wt: 245.15 g/mol
InChI Key: MEYCMYZKEHOPIF-UHFFFAOYSA-N
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Description

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate, also known as FTPS, is a sulfonate-based compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme geranylgeranyltransferase type I (GGTase I), which plays a crucial role in the post-translational modification of proteins. FTPS has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Properties

1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate is involved in the synthesis of various stable N-fluoropyridinium salts. These salts have been synthesized using different methods, such as counter anion displacement reactions and fluorination of salts of pyridines with protonic acids or silyl esters. The stability of these salts depends on the nucleophilicity or basicity of the counter anions and the electronic nature or position of the ring substituents (Umemoto et al., 1991).

Formation of Fluorohydrins and Fluoroolefins

Fluorohydrins, which are accessible by anti-periplanar addition of hydrogen fluoride to oxiranes, can be converted to fluoroolefins. This conversion is significant as fluorohydrins are intermediates in various chemical syntheses, including those involving this compound (Suga et al., 1990).

Electrophilic Fluorination of Imines

N-fluoro-bis[(trifluoromethyl)sulfonyl]imide, a compound related to this compound, has been used for the direct fluorination of imines. This process generates mono and/or difluoroketones without the need for a strong base to first generate the imine anions (Ying et al., 1996).

Synthesis of Indoline and Pyrrolidine Derivatives

This compound is also used in synthesizing indoline and pyrrolidine derivatives. These reactions involve disfavored 5-endo-trig cyclizations in 1-trifluoromethylvinyl compounds, which are significant for introducing fluorinated one-carbon units into organic molecules (Ichikawa et al., 2004).

Modular Synthesis of Polysubstituted and Fused Pyridines

The compound plays a role in the one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence. This is a key method for regioselective synthesis of various substituted pyridines and fused pyridines (Song et al., 2016).

Environmental Degradation of Perfluorinated Surfactants

This compound is associated with the study of the degradation of perfluorinated surfactants like PFOS and PFOA. Understanding the breakdown of these substances in the environment is crucial for assessing their environmental impact and persistence (Vecitis et al., 2008).

Study of Structural, Electronic, and Thermodynamic Properties

Ab initio studies involving this compound help in understanding the structural, electronic, and thermodynamic properties of related perfluorinated substances, which is important for their environmental and toxicological assessment (Torres et al., 2009).

Future Directions

The future directions for the study and application of 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients, and it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

1-fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO3S/c7-6(8,9)4-1-2-5(11(10)3-4)15(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYCMYZKEHOPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1C(F)(F)F)F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372184
Record name 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147541-08-0
Record name 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 5-(trifluoromethyl)pyridine-2-sulfonic acid (227 mg, 1 mmol) and acetonitrile (60 ml) in a flask on a cooling bath kept at -10° C., a mixed gas of 10% fluorine/90% nitrogen was introduced at a flow rate of 15 ml/min. The total amount of the fluorine gas was 3.1 mmol. Thereafter, the nitrogen gas alone was introduced for 30 minutes. After the reaction mixture was concentrated, ethyl acetate was added to the residue. The precipitated crystal was recovered by filtration to obtain N-fluoro-5-(trifluoromethyl)pyridinium-2-sulfonate (212 mg, 0.86 mmol). Yield, 86%. Melting point, 190°-220° C. (with decomposition).
Quantity
227 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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